Decachloroanthracene

Description

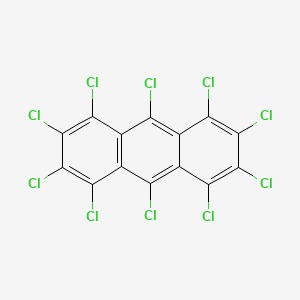

Decachloroanthracene (C₁₄Cl₁₀) is a fully chlorinated polycyclic aromatic hydrocarbon (PAH) derived from anthracene, where all ten hydrogen atoms are replaced by chlorine. Chlorinated PAHs are historically significant in industrial applications (e.g., flame retardants, dielectric fluids) but raise concerns due to persistence and toxicity .

Properties

CAS No. |

38469-17-9 |

|---|---|

Molecular Formula |

C14Cl10 |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decachloroanthracene |

InChI |

InChI=1S/C14Cl10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 |

InChI Key |

SFBPXZXPMUZLAG-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C3C(=C1Cl)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decachloroanthracene can be synthesized through exhaustive chlorination of anthracene. One method involves treating anthracene with antimony pentachloride and iodine, although this method does not always achieve quantitative conversion . Another approach uses a reagent combination of sulfuryl chloride, aluminum chloride, and sulfur monochloride to achieve the desired chlorination .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Decachloroanthracene undergoes various chemical reactions, including:

Dehalogenation: This reaction involves the removal of chlorine atoms, often using reducing agents.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Dehalogenation: Common reagents include sodium in liquid ammonia or other strong reducing agents.

Substitution: Reagents such as organometallic compounds can be used to replace chlorine atoms with other groups.

Major Products:

Dehalogenation: Produces partially chlorinated anthracenes or anthracene itself.

Substitution: Results in the formation of various substituted anthracenes depending on the reagents used.

Scientific Research Applications

Decachloroanthracene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

Materials Science: The compound is involved in the synthesis of polyynic carbon chains, which have unique electronic properties.

Environmental Science: It serves as a model compound for studying the behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.

Mechanism of Action

The mechanism of action of decachloroanthracene primarily involves its interaction with other molecules through its chlorine atoms. These interactions can lead to various chemical transformations, such as dehalogenation or substitution, depending on the conditions and reagents used .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Chlorination Degree: this compound’s full chlorination contrasts with mono-/di-chlorinated analogs like 9-chloroanthracene and Ethanoanthracenes. This likely enhances its stability and resistance to degradation compared to less chlorinated PAHs .

- Structural Rigidity : Unlike Dechlorane Plus, which features aliphatic chlorination, this compound retains the planar aromatic anthracene core. This structural difference may influence bioavailability and interaction with biological targets .

Toxicity and Environmental Impact

Key Observations :

- Toxicity : While 9-chloroanthracene exhibits moderate acute toxicity (H302: harmful if swallowed), this compound’s higher chlorination may elevate chronic toxicity risks, as seen in other fully chlorinated PAHs. Dechlorane Plus, despite low acute toxicity, shows bioaccumulation in ecosystems .

- Persistence : this compound’s aromatic chlorination likely confers environmental persistence comparable to Dechlorane Plus, which resists microbial and photolytic degradation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing decachloroanthracene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (C₁₄Cl₁₀) is synthesized via sequential chlorination of anthracene using chlorinating agents like Cl₂ or SOCl₂ under controlled temperatures (150–200°C). Optimization requires inert atmospheres (e.g., N₂) to prevent side reactions. Post-synthesis purification involves column chromatography with nonpolar solvents (e.g., hexane) to isolate the fully chlorinated product. Yield correlates with stoichiometric excess of chlorinating agents and reaction time, as observed in studies of perchlorinated polycyclic aromatic hydrocarbons (PCPAHs) .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its high sensitivity to chlorinated compounds. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, followed by cleanup with silica gel to remove interferents. Method validation requires calibration with certified standards and recovery tests (spiked samples) to ensure accuracy. For complex matrices, tandem MS (GC-MS/MS) enhances specificity by reducing background noise .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s environmental persistence versus degradation rates reported in literature?

- Methodological Answer : Discrepancies arise from variable experimental conditions (e.g., UV exposure, microbial activity). To address this, controlled photolysis experiments using simulated sunlight (λ = 290–400 nm) and standardized microbial consortia (e.g., Sphingomonas spp.) should be conducted. Isotopic labeling (¹³C/³⁶Cl) tracks degradation pathways, while quantum chemical modeling (DFT) predicts bond dissociation energies to identify stable intermediates. Cross-study comparisons must normalize variables like temperature and pH to isolate degradation drivers .

Q. What computational models best predict this compound’s bioaccumulation potential and toxicity in aquatic ecosystems?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models, such as EPI Suite’s Bioaccumulation Factor (BCF) module, estimate log Kow (octanol-water partition coefficient) to predict bioaccumulation. Toxicity is modeled using ECOSAR (Ecological Structure Activity Relationships), which incorporates molecular descriptors (e.g., chlorine substitution patterns). Validation requires parallel in vivo assays (e.g., zebrafish embryo toxicity tests) to correlate predicted vs. observed LC50 values. Sensitivity analyses identify critical parameters (e.g., metabolic rate constants) .

Q. How should researchers design experiments to differentiate this compound’s thermal degradation products from co-eluting compounds in pyrolysis studies?

- Methodological Answer : Pyrolysis-GC-MS (Py-GC-MS) at incremental temperatures (300–800°C) profiles degradation products. High-resolution mass spectrometry (HRMS) distinguishes isobaric compounds (e.g., C₁₄Cl₁₀ vs. C₁₂Cl₁₂). Statistical tools like principal component analysis (PCA) cluster degradation pathways, while kinetic modeling (Arrhenius equations) quantifies activation energies. Blank runs and matrix-matched controls are critical to rule out artifacts .

Data Reliability and Reproducibility

Q. What strategies mitigate variability in this compound’s reported solubility and partitioning coefficients?

- Methodological Answer : Solubility studies should use saturation shake-flask methods with equilibration times ≥72 hours and triplicate measurements. Partition coefficients (log Kow) are best determined via slow-stirring techniques to avoid microdroplet formation. Interlaboratory validation with reference materials (e.g., NIST-certified PAHs) ensures consistency. Data reporting must include temperature, solvent purity, and instrument calibration protocols .

Experimental Design Considerations

Q. How can isotopic tracer techniques elucidate this compound’s transport mechanisms in soil-water systems?

- Methodological Answer : Dual-isotope (δ¹³C and δ³⁷Cl) labeling tracks sorption/desorption kinetics in soil columns. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy identifies chlorine bonding environments at mineral interfaces. Coupled with batch experiments (Langmuir isotherms), this approach quantifies site-specific adsorption capacities and informs predictive transport models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.